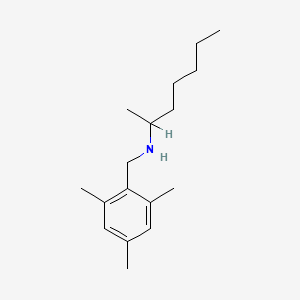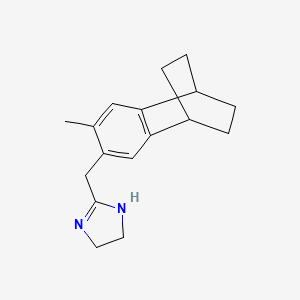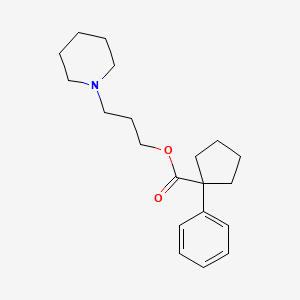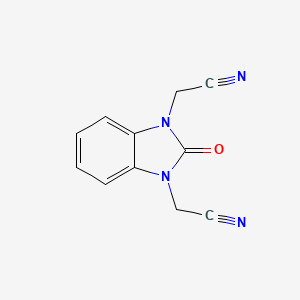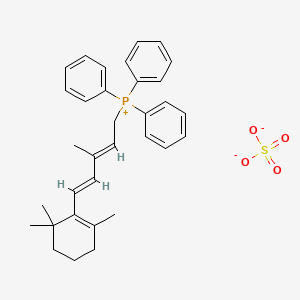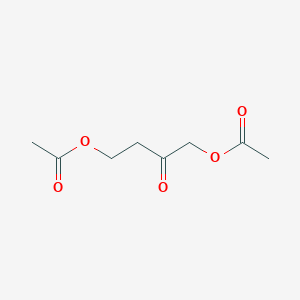
1,4-Diacetoxy-2-oxobutane
描述
1,4-Diacetoxy-2-oxobutane is an organic compound with the molecular formula C8H12O5 It is a diester derivative of butanone, characterized by the presence of two acetoxy groups and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diacetoxy-2-oxobutane can be synthesized through the acyloxylation of butadiene. The process involves the reaction of butadiene with acetic acid and oxygen in the presence of a palladium catalyst. The reaction is typically carried out at temperatures ranging from 80°C to 200°C and under a pressure of up to 20 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound involves the hydrogenation of crude butadiene followed by acyloxylation. This method improves the catalytic activity and extends the catalyst’s lifetime, making the process more efficient .
化学反应分析
Types of Reactions
1,4-Diacetoxy-2-oxobutane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-butanediol and acetic acid.
Reduction: Reduction of the ketone group can produce 1,4-diacetoxybutane.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the acetoxy groups, depending on the desired product.
Major Products
Hydrolysis: 1,4-Butanediol and acetic acid.
Reduction: 1,4-Diacetoxybutane.
Substitution: Products vary based on the nucleophile used.
科学研究应用
1,4-Diacetoxy-2-oxobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Can be used in the production of polymers and resins.
Industrial Chemistry: Used in the production of various chemicals and materials.
作用机制
The mechanism of action of 1,4-Diacetoxy-2-oxobutane involves its functional groups. The acetoxy groups can undergo hydrolysis or substitution reactions, while the ketone group can participate in reduction reactions. These reactions enable the compound to act as an intermediate in various chemical processes, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
1,4-Diacetoxybutane: Lacks the ketone group present in 1,4-Diacetoxy-2-oxobutane.
1,4-Butanediol: The fully reduced form of this compound.
2-Butanone: The parent ketone compound without the acetoxy groups.
Uniqueness
This compound is unique due to the presence of both acetoxy and ketone functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
(4-acetyloxy-3-oxobutyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-6(9)12-4-3-8(11)5-13-7(2)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADEJREIUXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415663 | |
| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33245-14-6 | |
| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




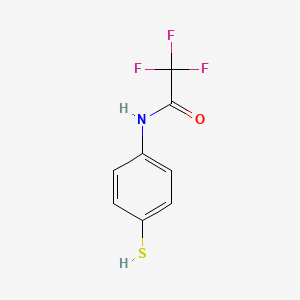
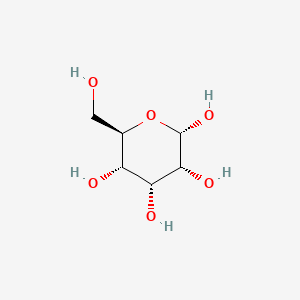

![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)
![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)
